

Ethyl 2-acetyl-4-methylpentanoate chemical structure and IUPAC name

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Compound of Interest

Compound Name: Ethyl 2-acetyl-4-methylpentanoate

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An In-depth Technical Guide to Ethyl 2-acetyl-4-methylpentanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **Ethyl 2-acetyl-4-methylpentanoate**, including its chemical identity, physical properties, a detailed synthesis protocol, and safety information.

Chemical Identity and Structure

Ethyl 2-acetyl-4-methylpentanoate, also known by synonyms such as Ethyl 2-isobutylacetoacetate and 2-Acetyl-4-methylpentanoic acid ethyl ester, is an organic compound widely used as an intermediate in organic and pharmaceutical synthesis.^{[1][2]} It is recognized for its fruit-like aroma and is also utilized as an ingredient in flavors and spices.^{[1][3]}

- IUPAC Name: **Ethyl 2-acetyl-4-methylpentanoate**
- CAS Number: 1522-34-5^{[1][2]}
- Synonyms: Ethyl 2-isobutylacetoacetate, Ethyl 2-acetyl-4-methylvalerate, Pentanoic acid, 2-acetyl-4-methyl-, ethyl ester^{[1][2]}

Chemical Structure:

Physicochemical Properties

The key quantitative data for **Ethyl 2-acetyl-4-methylpentanoate** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ O ₃	[1] [4]
Molar Mass	186.25 g/mol	[1] [4]
Appearance	Colorless liquid	[1] [3]
Odor	Fruit-like aroma	[1] [3]
Boiling Point	~206-210 °C	[1] [3]
Melting Point	~ -71 °C	[1] [3]
Density	~ 0.94 g/cm ³	[1] [3]
Solubility	Soluble in most organic solvents (alcohols, ethers, ketones)	[1] [3]
Storage Condition	2-8°C	[1]

Experimental Protocol: Synthesis

A common method for the synthesis of **Ethyl 2-acetyl-4-methylpentanoate** is through the alkylation of ethyl acetoacetate.[\[5\]](#) The following protocol is based on a literature procedure which yields the target compound.[\[5\]](#)

Materials:

- Ethyl acetoacetate (100 g, 0.77 mol)
- Sodium hydride (NaH), 60% suspension in mineral oil (30.7 g, 0.77 mol)
- N,N-Dimethylformamide (DMF) (500 ml)

- Isobutylbromide (105.5 g, 0.77 mol)

- Dichloromethane

- Cold water

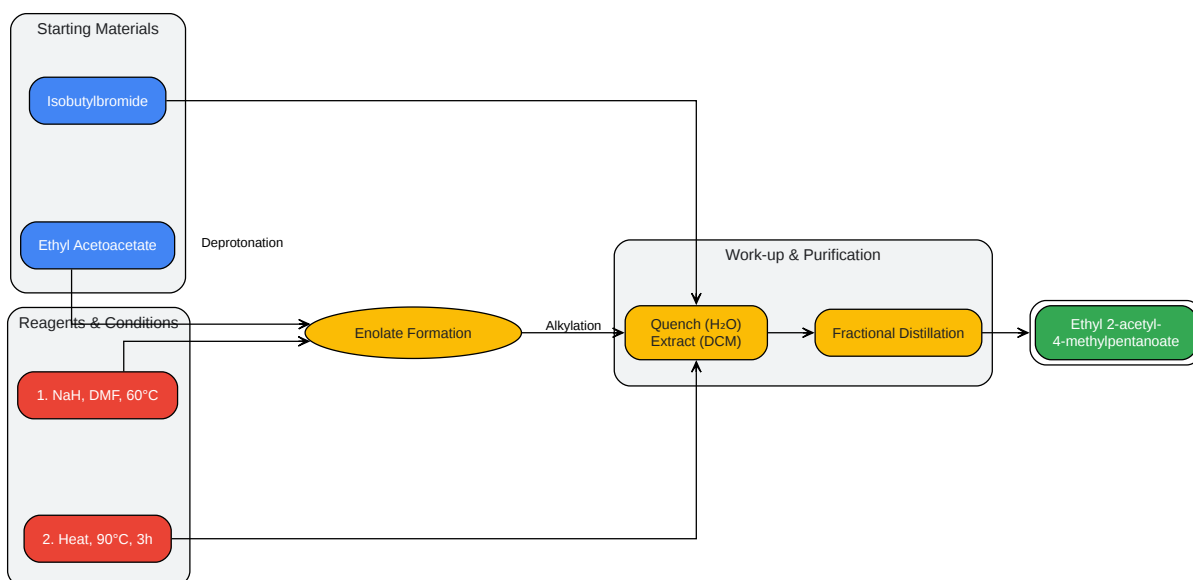
Procedure:

- Enolate Formation:
 - A solution of ethyl acetoacetate (100 g) in DMF (500 ml) is prepared in a suitable reaction vessel.
 - The solution is heated to 60°C with vigorous stirring.
 - A 60% suspension of NaH in mineral oil (30.7 g) is added in small portions to the solution.
[5]
 - The resulting mixture is stirred for an additional hour at 60°C to ensure complete formation of the enolate.[5]
- Alkylation:
 - Isobutylbromide (105.5 g) is added to the reaction mixture.[5]
 - The mixture is then heated to 90°C and stirred for 3 hours.[5]
- Work-up and Extraction:
 - After the reaction is complete, the mixture is cooled to room temperature.
 - Cold water (1500 ml) is added to quench the reaction.
 - The product is extracted with dichloromethane (3 x 300 ml).[5]
- Purification:
 - The combined organic extracts are evaporated under reduced pressure using a rotary evaporator.

- The residue is purified by fractional distillation at 75-80°C / 4 mm Hg to yield the final product, **Ethyl 2-acetyl-4-methylpentanoate**.^[5]
- The reported yield for this procedure is 80.5 g (56%).^[5]

Synthesis Workflow Diagram

The logical workflow for the synthesis of **Ethyl 2-acetyl-4-methylpentanoate** is depicted below.



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